molecular formula C11H15BrO B1280519 [2-Bromo-1-(propan-2-yloxy)ethyl]benzene CAS No. 63785-56-8

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene

Cat. No.: B1280519
CAS No.: 63785-56-8
M. Wt: 243.14 g/mol
InChI Key: FICMACAJGUTHRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene typically involves the bromination of 1-(propan-2-yloxy)ethylbenzene. This can be achieved through the reaction of 1-(propan-2-yloxy)ethylbenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1-(propan-2-yloxy)ethylbenzene derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include alcohols or ketones depending on the reaction conditions.

    Reduction Reactions: The major product is 1-(propan-2-yloxy)ethylbenzene.

Scientific Research Applications

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(propan-2-yloxy)benzene
  • 2-Bromo-1-(methoxy)ethylbenzene
  • 2-Bromo-1-(ethoxy)ethylbenzene

Uniqueness

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an isopropoxy group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(2-bromo-1-propan-2-yloxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMACAJGUTHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505199
Record name {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-56-8
Record name {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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